5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a 1,2,4-triazole ring, a phenoxymethyl group, a sulfanyl group, and an isothiazole ring with a nitrile group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each targeting a different functional group. For instance, the 1,2,4-triazole ring could potentially be synthesized through a cyclization reaction involving a 1,3-dipolar cycloaddition .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-triazole ring, for example, is a five-membered ring containing three nitrogen atoms and two carbon atoms .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the various functional groups. For example, the nitrile group on the isothiazole ring could potentially undergo hydrolysis to form a carboxylic acid .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the nitrile group could increase its polarity, potentially affecting its solubility in various solvents .Scientific Research Applications
Antiviral Applications
Isothiazole derivatives have been synthesized and tested for their broad antiviral spectrum. For instance, compounds related to isothiazole have shown activity against a range of human rhinovirus (HRV) serotypes and enteroviruses, indicating their potential as antiviral agents (Cutrì et al., 2002). This research highlights the capacity of isothiazole derivatives to inhibit viral replication in various viral strains, showcasing their scientific application in developing new antiviral drugs.
Structural and Vibrational Properties
The structural, topological, and vibrational properties of isothiazole derivatives have been analyzed to understand their behavior in different media, which is crucial for predicting their reactivity and behavior in biological systems. DFT calculations have been used to study these properties, providing insights into their elevated antiviral activity potentially due to their ability to traverse biological membranes rapidly (Romani et al., 2015).
Pharmacological Properties
Research on isothiazole and triazole derivatives has also explored their pharmacological properties. For example, the synthesis and testing of triazenopyrazole derivatives as potential inhibitors of HIV-1 highlight the therapeutic potential of compounds within this chemical class. Although the study found moderate activity against HIV-1 for one of the compounds, it underscores the ongoing exploration of these derivatives in pharmacological contexts (Larsen et al., 1999).
Antimicrobial Activity
Sulphur containing 1,2,4-triazole derivatives have been designed and synthesized, with some showing promising antimicrobial activity. This research contributes to the understanding of how structural variations in these compounds can influence their biological activity, potentially leading to the development of new antimicrobial agents (Rao et al., 2014).
Future Directions
properties
IUPAC Name |
5-methyl-3-[[3-(phenoxymethyl)-1H-1,2,4-triazol-5-yl]methylsulfanyl]-1,2-thiazole-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5OS2/c1-10-12(7-16)15(20-23-10)22-9-14-17-13(18-19-14)8-21-11-5-3-2-4-6-11/h2-6H,8-9H2,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXEIQVIXVOMZLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NS1)SCC2=NC(=NN2)COC3=CC=CC=C3)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-3-({[5-(phenoxymethyl)-1H-1,2,4-triazol-3-yl]methyl}sulfanyl)-4-isothiazolecarbonitrile |
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